Trileaddioxidphosphonat

Übersicht

Beschreibung

Trilead dioxide phosphonate is a chemical compound that has garnered significant attention due to its unique properties and applications. It is identified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its classification as toxic for reproduction . This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in certain chemical reactions .

Wissenschaftliche Forschungsanwendungen

Trilead dioxide phosphonate has a wide range of scientific research applications, including:

Wirkmechanismus

Biochemical Pathways

Phosphonates in general are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that trilead dioxide phosphonate may have a broad impact on various biochemical pathways.

Result of Action

Trilead dioxide phosphonate has been identified as a Substance of Very High Concern (SVHC) due to its toxic classification . It is suggested that the compound may cause damage under chronic exposure situations . .

Action Environment

The compound is found in various products based on plastic, metal, rubber, and stone, plaster, cement, glass or ceramic , suggesting that its action may be influenced by the material composition of its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trilead dioxide phosphonate typically involves the reaction of lead dioxide with phosphonic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the desired product. The process may also involve the use of solvents to facilitate the reaction and improve yield .

Industrial Production Methods: In industrial settings, trilead dioxide phosphonate is produced through large-scale chemical processes that ensure high purity and consistency. The production methods are designed to minimize environmental impact and ensure the safety of workers. These methods often involve the use of advanced equipment and technology to control reaction parameters and optimize production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Trilead dioxide phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various lead oxides, phosphonic acid derivatives, and substituted phosphonates .

Vergleich Mit ähnlichen Verbindungen

Lead dioxide: Similar in its lead content but differs in its lack of phosphonate group.

Phosphonic acid: Contains the phosphonate group but lacks the lead component.

Lead phosphonate: Shares both lead and phosphonate components but differs in oxidation state and structure.

Uniqueness: Trilead dioxide phosphonate is unique due to its combination of lead and phosphonate groups, which confer distinct chemical properties and reactivity. Its classification as a Substance of Very High Concern highlights its significant impact on health and the environment, distinguishing it from other similar compounds .

Biologische Aktivität

Trilead dioxide phosphonate, also known as dibasic lead phosphite (CAS Number: 12141-20-7), is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its toxicological profile, applications, and case studies.

Trilead dioxide phosphonate is characterized by the following properties:

- Molecular Formula :

- Molecular Weight : 732 g/mol

- IUPAC Name : Hydrogen phosphite; lead(2+); oxolead

- CAS Number : 12141-20-7

This compound is primarily used in industrial applications, particularly as a stabilizer in polyvinyl chloride (PVC) formulations and as a flame retardant.

Toxicological Profile

The biological activity of trilead dioxide phosphonate is closely linked to its toxicological effects. Lead compounds are known for their potential health hazards, particularly regarding neurodevelopmental effects in children and hematological issues in adults. The following summarizes key findings related to its toxicity:

- Carcinogenicity : Trilead dioxide phosphonate has been classified as potentially carcinogenic based on its lead content, which is associated with various cancers .

- Neurodevelopmental Effects : Exposure to lead compounds, including trilead dioxide phosphonate, has been linked to impaired cognitive function in children, with no identified safe exposure level .

- Kidney Damage : Chronic exposure can lead to nephrotoxicity, particularly in individuals with pre-existing conditions affecting kidney function .

Case Study 1: PVC Stabilization

A study investigated the effects of trilead dioxide phosphonate on the thermal stability of PVC. The findings indicated that the compound acts as an effective thermal stabilizer, enhancing the decomposition temperature of PVC composites. The presence of trilead dioxide phosphonate was shown to neutralize hydrochloric acid released during PVC degradation, thus improving material longevity .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the risks associated with trilead dioxide phosphonate in waste management scenarios. The compound's persistence in the environment raises concerns about bioaccumulation and potential endocrine disruption. Regulatory bodies have recommended further studies to evaluate its long-term ecological impacts .

Data Summary

The following table summarizes key findings from various studies on trilead dioxide phosphonate:

Eigenschaften

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQCXJJXWHRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

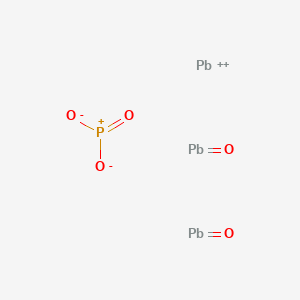

OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO5PPb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.3e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12141-20-7 | |

| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilead dioxide phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.